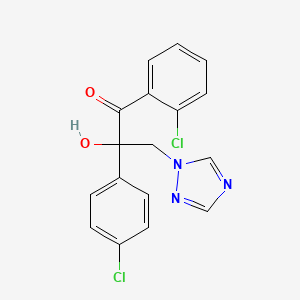
1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a useful research compound. Its molecular formula is C17H13Cl2N3O2 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that incorporates both triazole and phenolic moieties. The presence of these functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on the latest research findings and case studies.
- Molecular Formula : C17H12Cl3N3O2
- Molecular Weight : 389.65 g/mol
- IUPAC Name : 1-Propanone, 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound is known to enhance interactions with biological targets due to its ability to form hydrogen bonds and coordinate with metal ions. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi .
| Microorganism | Activity (IC50) | Reference |
|---|---|---|
| Escherichia coli | 15 µg/mL | |
| Staphylococcus aureus | 10 µg/mL | |
| Candida albicans | 12 µg/mL |
Antitumor Activity
The compound's structure suggests potential antitumor activity. Triazole derivatives have been documented to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study on similar triazole-containing compounds demonstrated significant cytotoxicity against several cancer cell lines, indicating that this compound may exhibit similar properties .
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for its ability to interact with biological macromolecules and influence metabolic pathways.
- Phenolic Hydroxyl Group : Contributes to antioxidant properties and may enhance the overall bioactivity by stabilizing radical species.
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates :
A study focusing on clinical isolates of Staphylococcus aureus showed that the compound exhibited a concentration-dependent inhibition of bacterial growth. The presence of chlorinated phenyl groups was noted to enhance the lipophilicity and membrane permeability of the compound. -
Cytotoxicity Assessment in Cancer Research :
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups.
Eigenschaften
CAS-Nummer |
107658-71-9 |
|---|---|
Molekularformel |
C17H13Cl2N3O2 |
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-2-(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-13-7-5-12(6-8-13)17(24,9-22-11-20-10-21-22)16(23)14-3-1-2-4-15(14)19/h1-8,10-11,24H,9H2 |
InChI-Schlüssel |
WXRJLXCQSPSTBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















